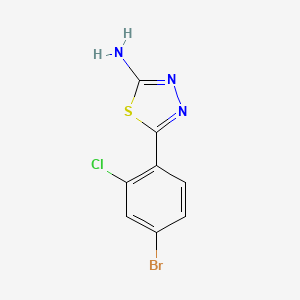
5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine
概要
説明
5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine (5-BrCl-TDZ) is a bromochlorinated thiadiazole amine that has been studied for its various scientific research applications. It is a versatile compound that can be used in a variety of experiments and has been found to have biochemical and physiological effects.
科学的研究の応用
Corrosion Inhibition
One of the remarkable applications of thiadiazole derivatives, including compounds structurally related to 5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine, is in the inhibition of corrosion of metals. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiadiazole derivatives to predict their corrosion inhibition performances on iron. These studies utilized density functional theory (DFT) calculations and molecular dynamics simulations to investigate the interactions between metal surfaces and the molecules. Theoretical data obtained were in good agreement with experimental inhibition efficiency results previously reported, underscoring the potential of thiadiazole derivatives in corrosion protection applications (Kaya et al., 2016).
Antiviral Activity
Thiadiazole compounds have also shown promise in the field of antiviral research. Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and assessed their anti-tobacco mosaic virus activity. The bioassay tests revealed that certain derivatives exhibited significant antiviral activity, indicating the potential of thiadiazole derivatives in developing new antiviral agents (Chen et al., 2010).
Insecticidal Activity
The versatility of thiadiazole derivatives extends into the realm of agriculture, where they have been evaluated for insecticidal activity. Ismail et al. (2021) synthesized new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives and tested them against the cotton leafworm (Spodoptera littoralis). Their findings suggest that these compounds could serve as potent insecticides, offering an alternative to traditional pest management strategies (Ismail et al., 2021).
Antimicrobial Agents
Thiadiazole derivatives have been synthesized and evaluated for their antimicrobial properties as well. Sah et al. (2014) explored the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. Their studies demonstrated moderate activity against pathogenic bacterial and fungal strains, highlighting the potential of thiadiazole derivatives in combating microbial infections (Sah et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-(4-bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGWEIBNZCHQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-2-chlorophenyl)-1,3,4-thiadiazol-2-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

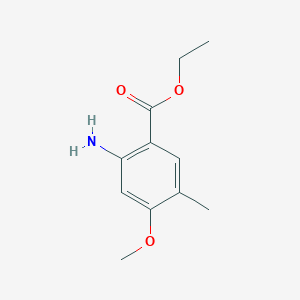
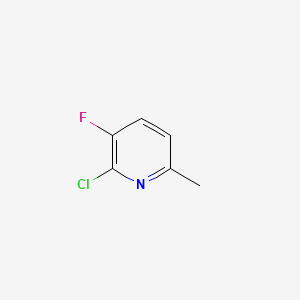
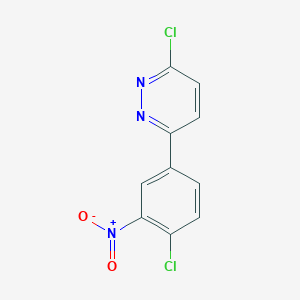
![{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B1452159.png)
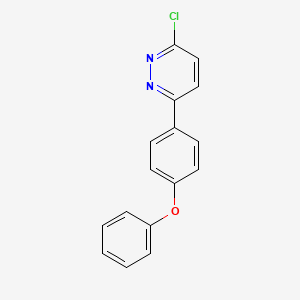
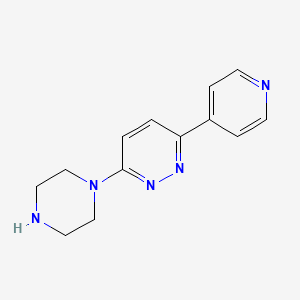
![1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1452164.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1452165.png)
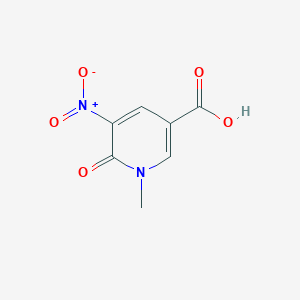
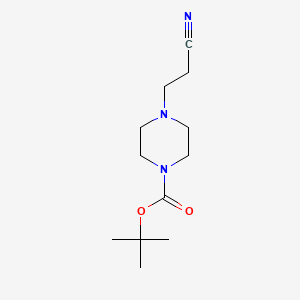
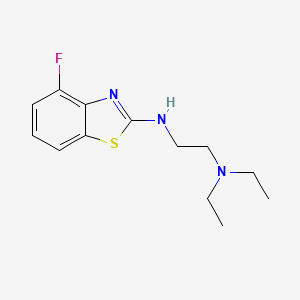
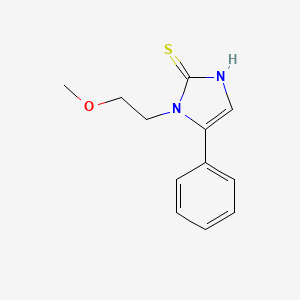
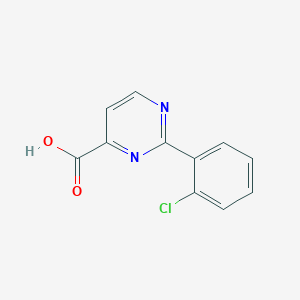
![5-[(4-Tert-butylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452176.png)